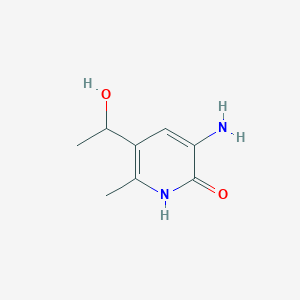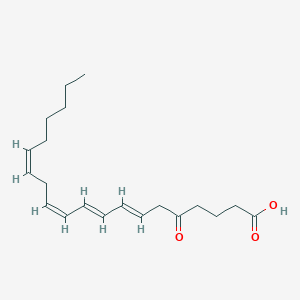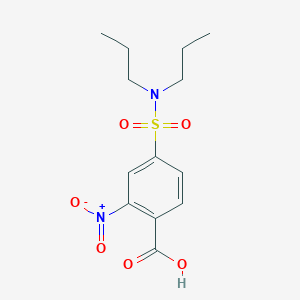
Baccatin III 7-O-Triflate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Baccatin III 7-O-Triflate is a derivative of Baccatin III . Baccatin III is an isolate from the yew tree (Genera Taxus) and is a precursor to the anti-cancer drug paclitaxel (Taxol) .
Synthesis Analysis
The synthesis of Baccatin III involves a key enzyme of 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) which catalyses the 10-deacetylbaccatin III into baccatin III in taxol biosynthesis . A novel acetyl group donor, N-acetyl-d-glucosamine, has been identified as a suitable substitute for acetyl-CoA in the enzymatic synthesis of Baccatin III . This substitution has been shown to improve the yield of Baccatin III .Molecular Structure Analysis
Baccatin III 7-O-Triflate contains a total of 90 bonds, including 53 non-H bonds, 13 multiple bonds, 9 rotatable bonds, 7 double bonds, 6 aromatic bonds, 1 four-membered ring, 3 six-membered rings, 2 eight-membered rings, and 1 ten-membered ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Baccatin III have been studied extensively. An intramolecular Heck reaction serves as the key step in the total synthesis of Baccatin III . The synthetic route is based on utilizing the Wieland−Miescher ketone as a matrix to provide the C and D rings of the targets and to provide functionality implements for joining this sector to an A ring precursor .科学的研究の応用
1. Precursor in the Biosynthesis Pathway of Paclitaxel Baccatin III is a crucial precursor in the biosynthesis pathway of paclitaxel . Paclitaxel is recognized worldwide as one of the most effective cancer chemotherapeutic agents, and has been widely used in the clinical treatment of breast cancer, lung cancer, and colorectal cancers .
Production through Biotransformation
Baccatin III can be produced through the biotransformation of 10-deacetylbaccatin III (10-DAB) using 10-deacetylbaccatin III-10-O-acetyltransferase (TcDBAT) in microbial strains . This is a promising alternative strategy for Baccatin III production .
Production from Renewable Taxus Needles
Taxus needles, which are renewable and contain a relatively high content of 10-DAB, can be used as an effective source of the catalytic substrate 10-DAB . Baccatin III can be synthesized by integrating the extraction of 10-DAB from renewable Taxus needles and in situ whole-cell catalysis .
Use of Alternative Acetyl Substrate
A novel acetyl group donor, N-acetyl-d-glucosamine, has been found to substantially reduce the cost of production of Baccatin III . The yield when using N-acetyl-d-glucosamine as acetyl donor in open-whole-cell catalytic system was 2.13-fold of that when using acetyl-CoA .
Production through Metabolic Engineering
With the development of metabolic engineering and synthetic biology, the construction of a paclitaxel-producing cell factory has become a promising production process . This involves the generation of Baccatin III by one-step acetylation with 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) .
Semi-Synthesis of Paclitaxel
Given the complex structure of paclitaxel, using 10-deacetylbaccatin III (10-DAB) and Baccatin III, highly productive compounds derived from renewable yew needles and twigs, as precursors in chemical semi-synthesis of paclitaxel is the most efficient way .
将来の方向性
The future directions in the research of Baccatin III and its derivatives seem to focus on improving the yield of Baccatin III through the optimization of culture conditions, genetic breeding, and metabolic engineering of the endophytic fungi and Taxus species plants . Additionally, the use of alternative acetyl substrates in the synthesis of Baccatin III is a promising area of research .
特性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37F3O13S/c1-15-19(38)13-31(41)26(46-27(40)18-10-8-7-9-11-18)24-29(6,25(39)23(45-16(2)36)22(15)28(31,4)5)20(48-49(42,43)32(33,34)35)12-21-30(24,14-44-21)47-17(3)37/h7-11,19-21,23-24,26,38,41H,12-14H2,1-6H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAFUEYJDVYQHM-VHLOTGQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37F3O13S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447070 |
Source


|
| Record name | Baccatin III 7-O-Triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Baccatin III 7-O-Triflate | |
CAS RN |
158811-19-9 |
Source


|
| Record name | Baccatin III 7-O-Triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

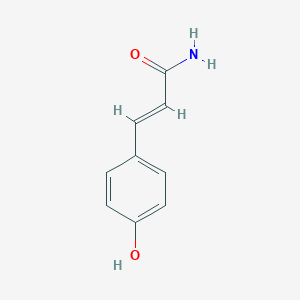

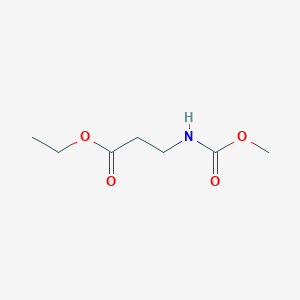

![sodium;[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B120823.png)

![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B120830.png)
![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B120833.png)

